Cas no 148717-57-1 (3,9(4H,10H)-Acridinedione, 1,4-dihydroxy-10-methyl-4-(3-methyl-2-butenyl)-2-(2,3,7,12-tetrahydro-6-hydroxy-3,3-dimethyl-7-oxo-1H-pyrano[2,3-c]acridin-1-yl)- (9CI))
![3,9(4H,10H)-Acridinedione, 1,4-dihydroxy-10-methyl-4-(3-methyl-2-butenyl)-2-(2,3,7,12-tetrahydro-6-hydroxy-3,3-dimethyl-7-oxo-1H-pyrano[2,3-c]acridin-1-yl)- (9CI) structure](https://de.kuujia.com/scimg/cas/148717-57-1x500.png)
148717-57-1 structure
Produktname:3,9(4H,10H)-Acridinedione, 1,4-dihydroxy-10-methyl-4-(3-methyl-2-butenyl)-2-(2,3,7,12-tetrahydro-6-hydroxy-3,3-dimethyl-7-oxo-1H-pyrano[2,3-c]acridin-1-yl)- (9CI)
3,9(4H,10H)-Acridinedione, 1,4-dihydroxy-10-methyl-4-(3-methyl-2-butenyl)-2-(2,3,7,12-tetrahydro-6-hydroxy-3,3-dimethyl-7-oxo-1H-pyrano[2,3-c]acridin-1-yl)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3,9(4H,10H)-Acridinedione,1,4-dihydroxy-10-methyl-4-(3-methyl-2-butenyl)-2-(2,3,7,12-tetrahydro-6-hydroxy-3,3-dimethyl-7-oxo-1H-pyrano[2,3-c]acridin-1-yl)-(9CI)
- 3,9(4H,10H)-Acridinedione,1,4-dihydroxy-10-methyl-4-(3-methyl-2-butenyl)-2-(2,3,7,12-tetrahydro-6-hydroxy-3,3-dimethyl-7-oxo-
- (?à)-Glycobismine B
- 1H-Pyrano[2,3-c]acridine,3,9(4H,10H)-acridinedione deriv.
- Glycobismine B
- CID 102150620
- 3,9(4H,10H)-Acridinedione, 1,4-dihydroxy-10-methyl-4-(3-methyl-2-butenyl)-2-(2,3,7,12-tetrahydro-6-hydroxy-3,3-dimethyl-7-oxo-1H-pyrano(2,3-c)acridin-1-yl)-
- 148717-57-1
- 3,9(4H,10H)-Acridinedione, 1,4-dihydroxy-10-methyl-4-(3-methyl-2-butenyl)-2-(2,3,7,12-tetrahydro-6-hydroxy-3,3-dimethyl-7-oxo-1H-pyrano[2,3-c]acridin-1-yl)- (9CI)
-
- Inchi: 1S/C37H34N2O7/c1-18(2)14-15-37(45)34-29(32(42)20-11-7-9-13-23(20)39(34)5)33(43)27(35(37)44)21-17-36(3,4)46-25-16-24(40)28-30(26(21)25)38-22-12-8-6-10-19(22)31(28)41/h6-14,16,21,40,43,45H,15,17H2,1-5H3,(H,38,41)
- InChI-Schlüssel: VORJSZDMACDOQD-UHFFFAOYSA-N
- Lächelt: O1C2C=C(C3C(C4C=CC=CC=4NC=3C=2C(C2=C(C3C(C4C=CC=CC=4N(C)C=3C(C/C=C(/C)\C)(C2=O)O)=O)O)CC1(C)C)=O)O
Berechnete Eigenschaften
- Genaue Masse: 618.23660143g/mol
- Monoisotopenmasse: 618.23660143g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 46
- Anzahl drehbarer Bindungen: 3
- Komplexität: 1420
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.5
- Topologische Polaroberfläche: 136
Experimentelle Eigenschaften
- Dichte: 1.46±0.1 g/cm3(Predicted)
- Siedepunkt: 750.5±60.0 °C(Predicted)
- pka: 4.50±1.00(Predicted)
3,9(4H,10H)-Acridinedione, 1,4-dihydroxy-10-methyl-4-(3-methyl-2-butenyl)-2-(2,3,7,12-tetrahydro-6-hydroxy-3,3-dimethyl-7-oxo-1H-pyrano[2,3-c]acridin-1-yl)- (9CI) Verwandte Literatur
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
148717-57-1 (3,9(4H,10H)-Acridinedione, 1,4-dihydroxy-10-methyl-4-(3-methyl-2-butenyl)-2-(2,3,7,12-tetrahydro-6-hydroxy-3,3-dimethyl-7-oxo-1H-pyrano[2,3-c]acridin-1-yl)- (9CI)) Verwandte Produkte
- 1223972-27-7(4-{[(4-chlorophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine)
- 1260886-33-6(3-(2-methylprop-2-en-1-yl)piperidine)
- 2229080-54-8(2,2-difluoro-2-(3-methoxy-2-methylphenyl)acetic acid)
- 1225964-12-4(2-(2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-amine)
- 187479-68-1(7-Bromo-2,3-dichloro-5-methylquinoxaline)
- 874794-87-3(6-Chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid)
- 868387-37-5(5-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine)
- 154992-17-3(Erysenegalensein E)
- 2171747-91-2(2-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid)
- 892501-95-0(4-(Tetrahydro-2H-pyran-4-yl)oxybenzenemethanol)
Empfohlene Lieferanten
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Hebei Ganmiao New material Technology Co., LTD
Gold Mitglied
CN Lieferant
Großmenge

PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz

Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
